molecular formula C14H13ClN2 B1452387 2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1057281-04-5

2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1452387
M. Wt: 244.72 g/mol
InChI Key: QAAFMHSDVAMJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Chloro-2-pyridinyl)methanol” is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 . It is typically stored at 2-8°C .


Molecular Structure Analysis

The InChI code for “(6-Chloro-2-pyridinyl)methanol” is 1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 .


Physical And Chemical Properties Analysis

“(6-Chloro-2-pyridinyl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 251.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 51.7±3.0 kJ/mol, and it has a flash point of 106.1±23.2 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Variations : The compound has been explored in the context of synthesizing new derivatives. For instance, trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones were synthesized, showcasing the compound's utility in creating pharmacologically interesting molecules (Kandinska, Kozekov, & Palamareva, 2006).
  • Chemical Reactions : Research into the compound's reactions with sulfur in pyridine has led to different product types depending on the starting compound's structure, illustrating its chemical versatility (Ajzert & Takács, 1987).
  • Coordination Compounds : The compound has been used in the synthesis of coordination compounds with various metals, which were then tested for catalysis in enantioselective reactions (Jansa et al., 2007).

Medicinal Chemistry and Pharmacology

  • Anticancer Potential : Structurally strained half-sandwich iridium(III) complexes incorporating this compound have shown exceptional potency as anticancer agents, indicating its potential in drug development (Carrasco et al., 2020).
  • Solid Phase Synthesis : Its utility in solid phase synthesis of tetrahydroisoquinolines and related compounds points towards its role in creating diverse pharmacological agents (Hutchins & Chapman, 1996).

Organic Synthesis

  • Redox-Neutral Annulations : The compound undergoes redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes, indicating its role in complex organic synthesis procedures (Zhu & Seidel, 2017).
  • Ugi Reaction Incorporation : It participates in an Ugi reaction variant with redox-neutral α-amidation, demonstrating its applicability in multi-component chemical synthesis (Zhu & Seidel, 2016).

Safety And Hazards

“(6-Chloro-2-pyridinyl)methanol” is classified as dangerous, with hazard statements H315, H318, H335, and H413 . Precautionary measures include P271, P261, and P280 .

properties

IUPAC Name

2-(6-chloropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c15-13-6-3-7-14(16-13)17-9-8-11-4-1-2-5-12(11)10-17/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAFMHSDVAMJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.